molecular formula C21H13F3N2O B1673417 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one CAS No. 303149-14-6

1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one

Cat. No. B1673417
M. Wt: 366.3 g/mol
InChI Key: TXCGMRVPXUBHAL-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1H-indol-2-one (TFM-IND) is a synthetic molecule that has been studied for its potential therapeutic applications in various fields of research. It is a bioactive molecule with several biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant effects. TFM-IND has been used in a variety of in vivo and in vitro studies to explore its potential therapeutic effects.

Scientific Research Applications

1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has been studied for its potential therapeutic applications in various fields of research. In vivo studies have shown that 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has anti-inflammatory, anti-cancer, and anti-oxidant effects. In vitro studies have been conducted to evaluate the effects of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one on cell proliferation, apoptosis, and angiogenesis.

Mechanism Of Action

The mechanism of action of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one is still under investigation. However, it is believed that 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one exerts its anti-inflammatory, anti-cancer, and anti-oxidant effects by targeting multiple pathways, such as the NF-κB pathway, the JAK-STAT pathway, and the MAPK pathway.

Biological Activity

1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects in in vivo and in vitro studies. It has also been shown to inhibit the growth of a variety of cancer cell lines, such as breast, colon, and lung cancer cell lines. Additionally, 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has been shown to have anti-angiogenic effects in vitro, suggesting that it may be useful in the treatment of certain types of cancers.

Biochemical And Physiological Effects

1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one inhibits the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has been shown to inhibit the activity of multiple enzymes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs).

Advantages And Limitations For Lab Experiments

1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. Additionally, it has been shown to have a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant effects. However, there are some limitations to using 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one for laboratory experiments. For example, the mechanism of action of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one is still under investigation and further research is needed to fully understand its pharmacodynamics. Additionally, 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one is a relatively new compound and there is limited data available on its safety and toxicity.

Future Directions

The potential future directions for 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one include further research on its mechanism of action, pharmacodynamics, and safety and toxicity. Additionally, further research is needed to evaluate the potential therapeutic applications of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one in the treatment of various diseases, such as cancer and inflammation. Additionally, further research is needed to explore the potential of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one as an anti-angiogenic agent. Finally, further research is needed to evaluate the potential of 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one as a drug delivery system.

properties

IUPAC Name

1-phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O/c22-21(23,24)14-7-6-8-15(13-14)25-19-17-11-4-5-12-18(17)26(20(19)27)16-9-2-1-3-10-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCGMRVPXUBHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032019
Record name HT-2157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one

CAS RN

303149-14-6, 1000273-87-9
Record name 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303149-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-((3-(trifluoromethyl)phenyl)imino)-1H-indol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303149146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HT-2157, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000273879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HT-2157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HT-2157, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4KZW83BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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